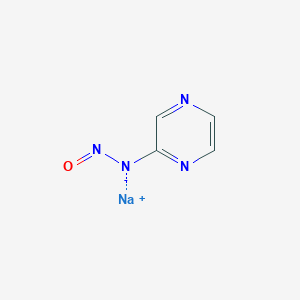
N-Nitrosopyrazinamine sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosopyrazinamine sodium is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential mutagenic properties and have been a subject of regulatory scrutiny due to their presence in various products, including pharmaceuticals and food items . This compound is characterized by its molecular formula C4H3N4O.Na and a molecular weight of 146.0826 .
Preparation Methods
The synthesis of N-Nitrosopyrazinamine sodium typically involves the nitrosation of pyrazinamine. This process can be achieved through the reaction of pyrazinamine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired nitrosamine compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrosation processes. These processes are designed to optimize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
N-Nitrosopyrazinamine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of this compound can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Peroxyacetic acid, controlled temperature.
Reduction: Raney nickel, hydrogen gas, elevated pressure.
Substitution: Nucleophiles such as amines or thiols, mild acidic or basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazinamine derivatives.
Scientific Research Applications
N-Nitrosopyrazinamine sodium has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Nitrosopyrazinamine sodium involves its interaction with nucleophiles, leading to the formation of nitroso derivatives. These derivatives can further react with biological molecules, potentially causing mutagenic effects . The molecular targets include DNA and proteins, where the nitroso group can form covalent bonds, leading to alterations in their structure and function .
Comparison with Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
Uniqueness: N-Nitrosopyrazinamine sodium is unique due to its specific pyrazinamine backbone, which imparts distinct chemical and biological properties compared to other nitrosamines .
Properties
CAS No. |
103829-46-5 |
|---|---|
Molecular Formula |
C4H3N4NaO |
Molecular Weight |
146.08 g/mol |
IUPAC Name |
sodium;nitroso(pyrazin-2-yl)azanide |
InChI |
InChI=1S/C4H4N4O.Na/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9);/q;+1/p-1 |
InChI Key |
ITIRENQGPSHVEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=N1)[N-]N=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


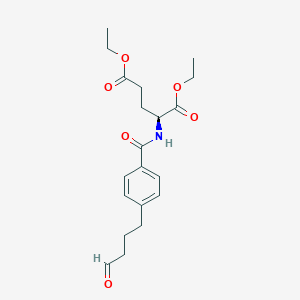
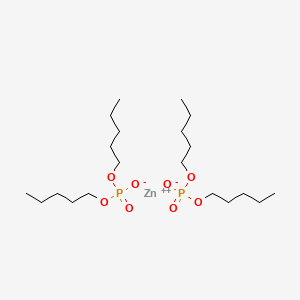
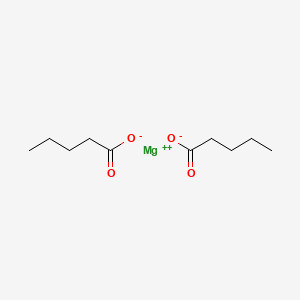

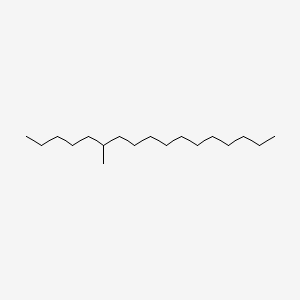
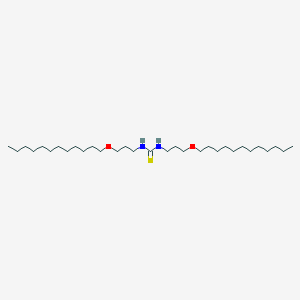
![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)


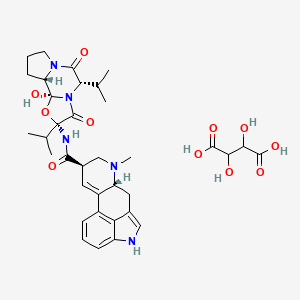


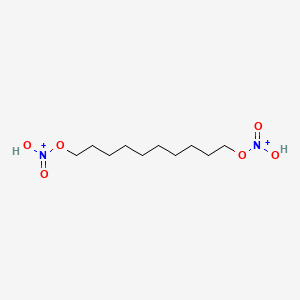
![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
